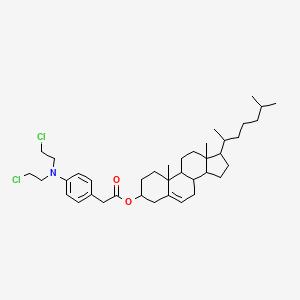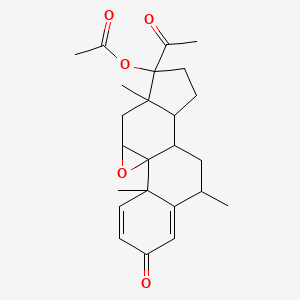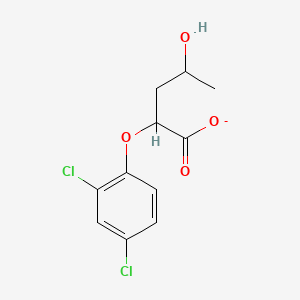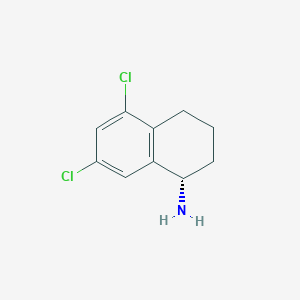![molecular formula C19H31N3O8 B12294916 L-Ornithine, N2,N5-bis[(1,1-dimethylethoxy)carbonyl]-, 2,5-dioxo-1-pyrrolidinyl ester CAS No. 34404-35-8](/img/structure/B12294916.png)
L-Ornithine, N2,N5-bis[(1,1-dimethylethoxy)carbonyl]-, 2,5-dioxo-1-pyrrolidinyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Ornithine, N2,N5-bis[(1,1-dimethylethoxy)carbonyl]-, 2,5-dioxo-1-pyrrolidinyl ester is a derivative of L-Ornithine, an amino acid that plays a crucial role in the urea cycle. This compound is often used in peptide synthesis and other biochemical applications due to its protective groups that prevent unwanted reactions during synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Ornithine, N2,N5-bis[(1,1-dimethylethoxy)carbonyl]-, 2,5-dioxo-1-pyrrolidinyl ester typically involves the protection of the amino groups of L-Ornithine with tert-butoxycarbonyl (Boc) groups. This is followed by the esterification of the carboxyl group with 2,5-dioxo-1-pyrrolidinyl ester. The reaction conditions often include the use of organic solvents like dichloromethane and catalysts such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protective group chemistry and esterification reactions, but with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis machines are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
L-Ornithine, N2,N5-bis[(1,1-dimethylethoxy)carbonyl]-, 2,5-dioxo-1-pyrrolidinyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield L-Ornithine and the corresponding acid.
Substitution: The Boc groups can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield free amino groups.
Common Reagents and Conditions
Hydrolysis: Water, acids (e.g., hydrochloric acid), or bases (e.g., sodium hydroxide).
Substitution: Trifluoroacetic acid (TFA) for deprotection of Boc groups.
Major Products Formed
Hydrolysis: L-Ornithine and 2,5-dioxo-1-pyrrolidinyl acid.
Substitution: L-Ornithine with free amino groups.
Scientific Research Applications
L-Ornithine, N2,N5-bis[(1,1-dimethylethoxy)carbonyl]-, 2,5-dioxo-1-pyrrolidinyl ester is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis and other organic syntheses.
Biology: In studies involving enzyme-substrate interactions and protein modifications.
Medicine: As a precursor in the synthesis of pharmaceuticals and as a research tool in drug development.
Industry: In the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of L-Ornithine, N2,N5-bis[(1,1-dimethylethoxy)carbonyl]-, 2,5-dioxo-1-pyrrolidinyl ester primarily involves its role as a protected amino acid derivative. The Boc groups protect the amino groups from unwanted reactions, allowing for selective reactions at other sites. Upon deprotection, the free amino groups can participate in various biochemical reactions, including peptide bond formation .
Comparison with Similar Compounds
Similar Compounds
- L-Ornithine, N2,N5-bis[(1,1-dimethylethoxy)carbonyl]-, methyl ester
- N2-[(1,1-dimethylethoxy)carbonyl]-N5-[(phenylmethoxy)carbonyl]-L-ornithine 2,5-dioxo-1-pyrrolidinyl ester
Uniqueness
L-Ornithine, N2,N5-bis[(1,1-dimethylethoxy)carbonyl]-, 2,5-dioxo-1-pyrrolidinyl ester is unique due to its dual Boc protection, which provides enhanced stability and selectivity in synthetic applications. This makes it particularly valuable in complex peptide synthesis where selective deprotection is crucial .
Properties
CAS No. |
34404-35-8 |
|---|---|
Molecular Formula |
C19H31N3O8 |
Molecular Weight |
429.5 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-2,5-bis[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
InChI |
InChI=1S/C19H31N3O8/c1-18(2,3)28-16(26)20-11-7-8-12(21-17(27)29-19(4,5)6)15(25)30-22-13(23)9-10-14(22)24/h12H,7-11H2,1-6H3,(H,20,26)(H,21,27)/t12-/m0/s1 |
InChI Key |
HHHMPKPELVYPMM-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tris[2-(2-methylpropyl)phenyl] phosphate](/img/structure/B12294840.png)
![2H-1-Benzopyran-2-one,7-[3-[4-(2-pyrimidinyl)-1-piperazinyl]propoxy]-](/img/structure/B12294846.png)
![(R)-9-ethyl-1,3,4,10b-tetrahydro-7-trifluoromethylpyrazino-[2,1-a]isoindol-6(2H)-one](/img/structure/B12294854.png)



![(1S,9R)-10-(cyclopropylmethyl)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol](/img/structure/B12294882.png)


![4-[4-[2-[[2-(3-Chlorophenyl)-2-hydroxyethyl]amino]ethyl]phenyl]-2-methoxybenzoic acid](/img/structure/B12294902.png)

![[6-[6-[[(11Z,13Z)-4-acetyloxy-16-ethyl-15-(hydroxymethyl)-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B12294914.png)

![2-[4-[[2-(2-Cyano-5-ethynylpyrrolidin-1-yl)-2-oxoethyl]amino]-4-methylpiperidin-1-yl]pyridine-4-carboxylic acid](/img/structure/B12294932.png)
